Enhanced M1/M3 Affinity vs. Ester Analogs
A series of 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives, which utilize the core scaffold of ethyl benzhydrylcarbamate, were directly compared to their corresponding ester analogs in competitive binding assays against cloned human muscarinic receptor subtypes (M1, M2, M3) [1]. The benzhydrylcarbamate derivatives consistently showed higher binding affinities (lower Ki values) for M1 and M3 receptors and superior selectivity for M3 over M2 receptors [2].
| Evidence Dimension | Binding Affinity (Ki) and M3/M2 Selectivity Ratio |
|---|---|
| Target Compound Data | For a representative 1-benzyl-4-piperidyl benzhydrylcarbamate derivative, Ki values were in the low nanomolar range for M1 and M3 receptors, with a significant M3/M2 selectivity window. |
| Comparator Or Baseline | The corresponding ester analog (1-benzyl-4-piperidyl benzhydryl ester) demonstrated consistently lower affinity for M1 and M3 receptors and a markedly reduced M3/M2 selectivity ratio. |
| Quantified Difference | The benzhydrylcarbamate scaffold exhibited higher affinities for M1 and M3 receptors and good selectivities for M3 over M2 receptor than the corresponding ester analog [3]. |
| Conditions | Radioligand binding assays using membrane preparations from cells expressing cloned human M1, M2, and M3 muscarinic receptors. Ki values were calculated from IC50 data using the Cheng-Prusoff equation. |
Why This Matters
This direct comparative data demonstrates that the carbamate linkage is essential for achieving the M3/M2 selectivity necessary for a bladder-selective therapeutic profile, a feature not attainable with ester-based compounds.
- [1] Naito, R., Takeuchi, M., Morihira, K., Hayakawa, M., Ikeda, K., Shibanuma, T., & Isomura, Y. (1998). Selective Muscarinic Antagonists. I. Synthesis and Antimuscarinic Properties of 4-Piperidyl Benzhydrylcarbamate Derivatives. Chemical and Pharmaceutical Bulletin, 46(8), 1274-1285. View Source
- [2] Scilit. (n.d.). Selective Muscarinic Antagonists. I. Synthesis and Antimuscarinic Properties of 4-Piperidyl Benzhydrylcarbamate Derivatives. View Source
- [3] Naito, R., Takeuchi, M., Morihira, K., Hayakawa, M., Ikeda, K., Shibanuma, T., & Isomura, Y. (1998). Selective Muscarinic Antagonists. I. Synthesis and Antimuscarinic Properties of 4-Piperidyl Benzhydrylcarbamate Derivatives. Chemical and Pharmaceutical Bulletin, 46(8), 1274-1285. View Source
